molecular formula C21H17ClN6O2 B2531094 5-Benzyl-8-(2-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921555-99-9

5-Benzyl-8-(2-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No.: B2531094
CAS No.: 921555-99-9
M. Wt: 420.86
InChI Key: FBWNGHUBTZFEAW-UHFFFAOYSA-N
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Description

5-Benzyl-8-(2-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a triazole ring fused to a purine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-8-(2-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.

    Chlorophenyl Group Addition: The chlorophenyl group is added through a Friedel-Crafts acylation reaction using chlorobenzoyl chloride.

    Formation of the Triazole Ring: The triazole ring is formed by cyclization of appropriate hydrazine derivatives with the purine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-8-(2-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl halides for nucleophilic substitution; chlorobenzoyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Benzyl-8-(2-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    8-(2-Chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione: Lacks the benzyl group.

    5-Benzyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione: Lacks the chlorophenyl group.

    5-Benzyl-8-(2-chlorophenyl)-1,3-dimethylpurine: Lacks the triazole ring.

Uniqueness

The uniqueness of 5-Benzyl-8-(2-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzyl and chlorophenyl groups, along with the triazole ring, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-benzyl-8-(2-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O2/c1-25-18-16(19(29)26(2)21(25)30)27(12-13-8-4-3-5-9-13)20-24-23-17(28(18)20)14-10-6-7-11-15(14)22/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWNGHUBTZFEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=CC=C4Cl)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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